3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound with the molecular formula C18H22BrN5O3 and a molecular weight of 436.31. This compound is characterized by the presence of a bromopyrimidine moiety, a piperidine ring, and a dimethylpyrimidinone structure, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom in the bromopyrimidine moiety is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to bind to nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the dimethylpyrimidinone structure contributes to its overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Shares the bromopyrimidine and piperidine moieties but differs in the overall structure and functional groups.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar in having the bromopyrimidine and piperidine components but lacks the dimethylpyrimidinone structure.
N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]: Contains the bromopyrimidine moiety but differs significantly in the rest of the structure.
Uniqueness
3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of bromopyrimidine, piperidine, and dimethylpyrimidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
3-[2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O3/c1-12-13(2)22-11-24(17(12)26)9-16(25)23-5-3-14(4-6-23)10-27-18-20-7-15(19)8-21-18/h7-8,11,14H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAAGNHRRXBQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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